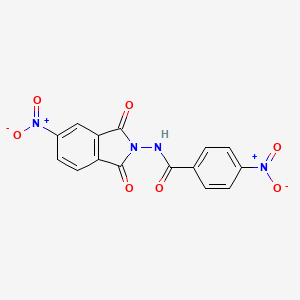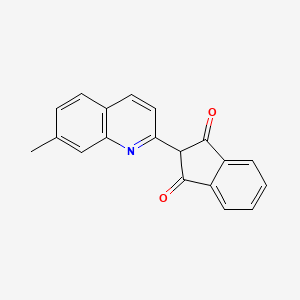
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide, also known as DB844, is a synthetic compound that has been extensively studied for its potential as an anti-parasitic agent. This compound belongs to the benzamide class of compounds and has been shown to have potent activity against a variety of parasitic organisms, including Trypanosoma cruzi, the causative agent of Chagas disease.
Wirkmechanismus
The exact mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide is not completely understood. However, it is believed that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide targets the mitochondria of the parasite, leading to disruption of the electron transport chain and ultimately causing cell death.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide has been shown to have a variety of biochemical and physiological effects on parasitic organisms. In vitro studies have shown that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide can inhibit the growth and replication of parasites, leading to decreased viability and eventual cell death. In vivo studies have shown that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide can reduce parasitemia and improve survival in animal models of parasitic infection.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide in lab experiments is its potent anti-parasitic activity. This makes it a useful tool for studying the biology and pathogenesis of parasitic organisms. However, one limitation of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide is its potential toxicity. Careful dose-response studies are required to determine the optimal concentration of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide for use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide. One area of interest is the development of new formulations of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide that can improve its pharmacokinetic properties and increase its bioavailability. Another area of interest is the study of the mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide, which could lead to the development of new anti-parasitic agents. Finally, the potential use of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide in combination with other anti-parasitic agents is an area of active research.
Synthesemethoden
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide has been described in several scientific publications. One method involves the reaction of 2,6-difluoroaniline with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide has been extensively studied for its potential as an anti-parasitic agent. In vitro studies have shown that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide is active against a variety of parasitic organisms, including Trypanosoma cruzi, Leishmania infantum, and Plasmodium falciparum. In vivo studies have also shown that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide is effective in treating infections caused by these parasites.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2NO3/c16-10-2-1-3-11(17)14(10)15(19)18-9-4-5-12-13(8-9)21-7-6-20-12/h1-5,8H,6-7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBLHRZHTNTKLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-({[(2-iodobenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4930762.png)
![1-{1-[(2-isopropyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B4930765.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N~1~-isopropylglycinamide](/img/structure/B4930786.png)
![5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-3-(3-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4930790.png)

![sec-butyl (7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B4930795.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4930801.png)
![4-[(4-biphenylylcarbonyl)amino]phenyl 4-biphenylcarboxylate](/img/structure/B4930818.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B4930820.png)
![3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4930826.png)


![4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzamide](/img/structure/B4930855.png)
